molecular formula C9H19O5P B032471 Triethyl 2-phosphonopropionate CAS No. 3699-66-9

Triethyl 2-phosphonopropionate

Cat. No. B032471
CAS RN: 3699-66-9
M. Wt: 238.22 g/mol
InChI Key: BVSRWCMAJISCTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Triethyl 2-phosphonopropionate and related phosphonate compounds involves strategic methodologies. For instance, acylphosphonates, which share a functional relationship with Triethyl 2-phosphonopropionate, can be synthesized from primary phosphines, nBuLi (or nBu(2)Mg), and elemental sulfur, presenting a new pathway for creating trithiophosphonates (Bjernemose et al., 2004). Moreover, the synthesis of related phosphonate frameworks with robust honeycomb-like structures has been achieved through the use of rigid tritopic phosphonic ligands, indicating the compound's potential for forming structurally complex materials (Taddei et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of Triethyl 2-phosphonopropionate-related compounds reveals diverse coordination environments and complex geometries. For example, the synthesis and X-ray structural studies of organotri(2-furyl)phosphonium salts showcase the effects of substituents at phosphorus on intramolecular interactions, which significantly influence the molecule's overall structure (Allen et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving Triethyl 2-phosphonopropionate derivatives are crucial for understanding their reactivity and applications. The generation of acyl anion equivalents from acylphosphonates via phosphonate-phosphate rearrangement demonstrates the compound's versatility in synthesis, offering a practical method for cross-benzoin reactions and highlighting its chemical reactivity (Demir et al., 2005).

Physical Properties Analysis

The physical properties of Triethyl 2-phosphonopropionate and similar compounds, such as solubility, melting point, and crystalline structure, are integral to their practical applications. While specific studies on Triethyl 2-phosphonopropionate's physical properties were not directly found, research on related compounds provides valuable insights into their behavior under various conditions, influencing their utility in different scientific and industrial contexts.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and functional group transformations, are essential for deploying Triethyl 2-phosphonopropionate in synthesis and material science. Investigations into the reactivity of unsaturated phosphonodithioato complexes, for example, offer insights into potential synthetic applications and the development of new materials with unique properties (Aragoni et al., 2007).

Scientific Research Applications

  • Synthesis of Crinipellin B : It has been used in the formal synthesis of crinipellin B, utilizing a novel version of the arene-alkene meta-photocycloaddition reaction (Wender & Dore, 1998).

  • Antiproliferative Effects : Synthesized derivatives of triethyl 2-phosphonopropionate showed antiproliferative effects against various cancer cells, including human breast cancer cells and HL-60 human promyelocytic leukemia cells (Goldeman & Nasulewicz-Goldeman, 2015).

  • Dienophile in Asymmetric Reactions : It's utilized as a dienophile in substrate-controlled asymmetric Diels-Alder reactions (Murray et al., 1999).

  • Inhibition of Metabotropic Excitatory Amino Acid Receptors : In vivo administration of 2-amino-3-phosphonopropionic acid, a related compound, selectively inhibits these receptors in neonatal rat brain slices (Schoepp & Johnson, 1991).

  • Optically Active Synthesis : It reacts with optically active styrene oxide to yield 2-phenyl-1-methylcyclopropanecarboxylate in an optically active form (Tömösközi, 1966).

  • Inhibitors of Protein Geranylgeranylation : Phosphonopropionates synthesized from it showed potential as inhibitors disrupting Rab11A prenylation in human cervical carcinoma cells (Kusy et al., 2021).

  • Ionic Liquids for CO2 Capture : Triethyl(octyl)phosphonium ionic liquids, related to triethyl 2-phosphonopropionate, can capture CO2 and form carbamate, showing potential for carbon capture technologies (Bonilla et al., 2019).

  • Michaelis-Arbusov Reactivity : Triethyl phosphite, a related compound, demonstrates significant reactivity in Michaelis-Arbusov reactions (Taira & Gorenstein, 1984).

  • Substituent Effects in Phosphonation : It's involved in the phosphonation of β-chloropropyl aryl ketones, yielding various phosphonates (Yu et al., 1997).

  • Inhibitor of Excitatory Amino Acid Receptors : L-2-amino-3-phosphonopropionic acid, a stereoselective inhibitor, shows little affinity for ionotropic receptors (Schoepp et al., 1990).

  • Effects on Central Neurons : Phosphonic amino acids, including DL-2-amino-3-phosphonopropionic, affect central neurons (Bioulac et al., 1977).

  • Synthesis of Fluorinated Derivatives : It can be used to synthesize triethyl fluorophosphonoacetate and triethyl difluorophosphonoacetate (Marma et al., 2005).

  • Corrosion Inhibition : Its derivatives, like 3-phosphonopropionic acid, show potential as corrosion inhibitors for stainless steel (Gopi et al., 2002).

  • Synthesis of Heterocycles : It's used in synthesizing phosphonobarbiturates and other phosphorus-containing heterocycles (Allakhverdieva et al., 2020).

  • Catalysis in Amino Acid Derivative Synthesis : Used in the one-pot synthesis of 2-amino-4H-chromen-4-yl phosphonate derivatives (Murthy et al., 2010).

  • Metabolism in Mammals : The metabolism of 2-amino-3-phosphonopropionic acid in mammals, including rats, involves transamination reactions (Horigane et al., 1979).

  • Neuroprotective Effects in Ischemia : AP-3, a metabotropic glutamate receptor antagonist, has been shown to protect hippocampal cells and attenuate increased locomotor activity (Maginn et al., 1995).

  • Enhancing Grain Yield : Post-anthesis ethephon application in spring barley cultivars increases grain yield by altering grain-filling processes (Ma & Smith, 1992).

  • Distribution in Human Tissues : Ciliatine and phosphonoalanine, related compounds, are found in human tissues without free phosphonic acid detected (Sa & Tanaeva, 1989).

Safety And Hazards

Triethyl 2-phosphonopropionate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Based on the current information, Triethyl 2-phosphonopropionate is primarily used in chemical reactions for the synthesis of various compounds. Its future directions could include further exploration of its use in other chemical reactions and potential applications in different fields of chemistry .

properties

IUPAC Name

ethyl 2-diethoxyphosphorylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSRWCMAJISCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958163
Record name Ethyl 2-(diethoxyphosphoryl)propanoate
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Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl 2-phosphonopropionate

CAS RN

3699-66-9
Record name Triethyl 2-phosphonopropionate
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Record name Triethyl 2-phosphonopropionate
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Record name Ethyl 2-(diethoxyphosphoryl)propanoate
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Record name Triethyl 2-phosphonopropionate
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Synthesis routes and methods I

Procedure details

Ethyl 2-bromopropanoate (30.0 g.) and triethylphosphite (70.0 g.) were heated overnight at 150° C. under an air condenser. The resulting crude mixture was purified by distillation, the ethyl 2-(diethylphosphono)propanoate was collected at 66°-68° C. at 0.3-0.5 mm.Hg.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5.1 mL (39 mmol) of ethyl 2-bromopropionate and 14 mL (79 mmol) of triethyl phosphite was heated to 130°-140° C. and 2.2 mL of bromoethane (bp 38°-45 ° C.) was collected by distillation. Then unreacted triethyl phosphite was removed by distillation (23°-85° C. at 6-0.2 torr), leaving 6.9 g (74% yield) of the above ester as a colorless liquid: 1H NMR (CDCl3)δ 0.84-1.05 (m, 12H), 2.61 (d of q, 1H, J=23, 7 Hz), 3.60-3.85 (m, 6H).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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